4-溴-1-乙氧基-2-乙基苯

描述

Synthesis Analysis

The synthesis of “4-Bromo-1-ethoxy-2-ethylbenzene” involves the alkylation of 1-Bromo-2-ethylbenzene with ethyl iodide in the presence of a base, such as potassium carbonate. The reaction mechanism involves the formation of the carbanion of ethyl iodide, which attacks the benzene ring of 1-Bromo-2-ethylbenzene.Molecular Structure Analysis

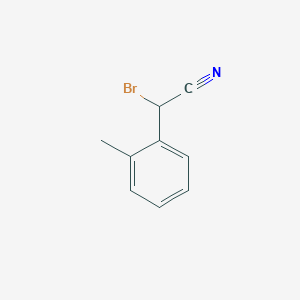

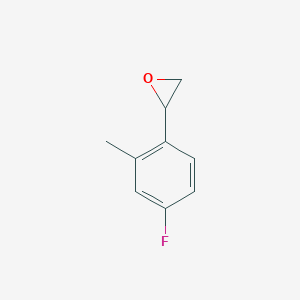

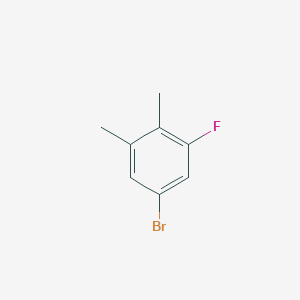

The molecular formula of “4-Bromo-1-ethoxy-2-ethylbenzene” is C10H13BrO . The InChI code is 1S/C10H13BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4H2,1-2H3 .Chemical Reactions Analysis

The compound can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the electron in the pi bond attacking the electrophile, forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The physical form of “4-Bromo-1-ethoxy-2-ethylbenzene” is liquid . It has a molecular weight of 229.12 g/mol . The compound is sealed in dry and stored at room temperature .科学研究应用

Chemical Synthesis

“4-Bromo-1-ethoxy-2-ethylbenzene” is a chemical compound that can be used in the synthesis of other complex molecules . Its molecular weight is 229.12 , which makes it a suitable candidate for reactions that require a brominated aromatic compound with a moderate molecular weight.

Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . The bromine atom on the benzene ring can be replaced by other electrophiles, allowing for the synthesis of a wide range of derivatives .

Thermophysical Property Research

“4-Bromo-1-ethoxy-2-ethylbenzene” can be used in thermophysical property research . The compound’s specific heat, thermal conductivity, and other thermophysical properties can be studied to understand its behavior under various conditions .

Safety and Handling Research

The safety and handling of “4-Bromo-1-ethoxy-2-ethylbenzene” are important areas of research . Understanding the compound’s reactivity, toxicity, and environmental impact can inform safe and responsible practices in its use .

作用机制

Target of Action

The primary target of 4-Bromo-1-ethoxy-2-ethylbenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

The mode of action of 4-Bromo-1-ethoxy-2-ethylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 4-Bromo-1-ethoxy-2-ethylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, resulting in a substituted benzene ring .

Result of Action

The result of the action of 4-Bromo-1-ethoxy-2-ethylbenzene is the formation of a substituted benzene ring . This can lead to changes in the physical and chemical properties of the original compound, potentially altering its reactivity, polarity, and other characteristics.

安全和危害

属性

IUPAC Name |

4-bromo-1-ethoxy-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBPYBOOXFYKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595780 | |

| Record name | 4-Bromo-1-ethoxy-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-ethoxy-2-ethylbenzene | |

CAS RN |

749932-54-5 | |

| Record name | 4-Bromo-1-ethoxy-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。